molecular formula C17H19FN2 B1489853 1-Benzyl-3-(2-fluorophenyl)piperazine CAS No. 1248907-93-8

1-Benzyl-3-(2-fluorophenyl)piperazine

Cat. No. B1489853
M. Wt: 270.34 g/mol
InChI Key: HOPRDLBLTLJYIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-(2-fluorophenyl)piperazine is a chemical compound with the molecular formula C11H15FN2. It has an average mass of 194.249 Da and a monoisotopic mass of 194.121933 Da .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-(2-fluorophenyl)piperazine consists of a piperazine ring with a benzyl group at one nitrogen and a 2-fluorophenyl group at the other .

Scientific Research Applications

  • Recreational Drug

    • Field : Pharmacology
    • Application : BZP is often used as a recreational drug and is known to have euphoriant and stimulant properties .
    • Methods : BZP is usually administered orally, intravenously, or through insufflation .
    • Results : Several studies conducted between 2000 and 2011 found that the effects of BZP are similar to amphetamine, although BZP’s dosage is roughly 10 times higher by weight .
  • Antidepressant Medication

    • Field : Psychiatry
    • Application : BZP was investigated as a potential antidepressant medication in the 1970s .
    • Results : The study was rejected when research reported that BZP had amphetamine-like effects and was liable to abuse .
  • Antihelminthic Agent

    • Field : Veterinary Medicine
    • Application : BZP was originally synthesized as a potential antihelminthic (anti-parasitic) agent for use in farm animals .
    • Results : It was discovered that BZP had side effects and was largely abandoned as a worm treatment .
  • Central Nervous System Stimulant

    • Field : Neuropharmacology
    • Application : BZP itself is a central nervous system stimulant with a potency of 10% that of d-amphetamine .
  • Enzyme Inhibition

    • Field : Biochemistry
    • Application : Some piperazine derivatives, including BZP, have been studied for their potential to inhibit certain enzymes .
  • Chemical Derivative

    • Field : Organic Chemistry
    • Application : BZP and its derivatives, including potentially “1-Benzyl-3-(2-fluorophenyl)piperazine”, can be used as chemical derivatives in various organic reactions .

properties

IUPAC Name

1-benzyl-3-(2-fluorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2/c18-16-9-5-4-8-15(16)17-13-20(11-10-19-17)12-14-6-2-1-3-7-14/h1-9,17,19H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPRDLBLTLJYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C2=CC=CC=C2F)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(2-fluorophenyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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